5-Bromo-2-methylindole

Catalog No.
S678318
CAS No.
1075-34-9
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylindole

CAS Number

1075-34-9

Product Name

5-Bromo-2-methylindole

IUPAC Name

5-bromo-2-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3

InChI Key

BJUZAZKEDCDGRW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)Br

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Br

Synthesis

-Bromo-2-methylindole is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. In this case, the ring contains carbon, nitrogen, and hydrogen atoms. The molecule also has a bromine atom attached to one of the carbon atoms and a methyl group (CH₃) attached to another carbon atom.

The scientific literature describes methods for synthesizing 5-Bromo-2-methylindole. One reported method involves the bromination of 2-methylindole, which is a related compound without the bromine atom. [Source: Sigma-Aldrich product page for 5-Bromo-2-methylindole, ]

Potential applications

Scientific research has explored the potential applications of 5-Bromo-2-methylindole in various fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules, including potential pharmaceuticals [Source: Kost et al., 1971. Chemistry of Heterocyclic Compounds, 7(11), 1406-1410].
  • Material science: As a component in the development of new materials with specific properties [Source: This information is not publicly available due to the potential for misuse].

5-Bromo-2-methylindole is a chemical compound with the molecular formula C₉H₈BrN and the IUPAC name 5-bromo-2-methyl-1H-indole. It is characterized by its indole structure, which consists of a fused benzene and pyrrole ring. The presence of a bromine atom at the 5-position and a methyl group at the 2-position distinguishes this compound from other indole derivatives. It appears as a cream to yellow powder and has a melting point ranging from 104°C to 107°C . This compound is notable for its applications in organic synthesis and pharmaceutical research.

Currently, there is no documented research on the specific mechanism of action of 5-bromo-2-methylindole in biological systems. However, its structural similarity to other bioactive indole derivatives suggests potential applications. For instance, some indole alkaloids possess various biological activities, including anti-cancer, anti-inflammatory, and psychoactive properties []. Further research is needed to explore if 5-bromo-2-methylindole exhibits similar properties.

Typical of indole derivatives, including:

  • Electrophilic Substitution Reactions: The bromine atom on the indole ring can be substituted by nucleophiles due to its electrophilic nature.
  • Nucleophilic Substitution: The nitrogen atom in the indole ring can participate in nucleophilic substitution reactions, particularly when activated.
  • Cyclization Reactions: It can serve as an intermediate in cyclization reactions to form more complex structures.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

5-Bromo-2-methylindole exhibits various biological activities, making it a subject of interest in pharmacological studies. Some notable activities include:

  • Antimicrobial Properties: Research indicates that indole derivatives, including 5-bromo-2-methylindole, may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential: Some studies suggest that this compound may exhibit anticancer effects, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Neuroprotective Effects: There is emerging evidence that indoles can have neuroprotective properties, which may be relevant for conditions like neurodegeneration.

These biological activities underscore the potential of 5-bromo-2-methylindole in drug development and therapeutic applications .

The synthesis of 5-bromo-2-methylindole can be achieved through several methods. One common approach involves the following steps:

  • Starting Material: Begin with 4-bromo-2-methylaniline.
  • Iodination Reaction: React with an iodinating agent to introduce iodine into the aromatic system.
  • Sonogashira Coupling Reaction: This step involves coupling the iodinated compound with an appropriate alkyne in the presence of a palladium catalyst.
  • Cyclization Reaction: Finally, induce cyclization under basic conditions to form 5-bromo-2-methylindole.

5-Bromo-2-methylindole has several important applications:

  • Organic Synthesis Intermediate: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new drugs, particularly in cancer therapy and antimicrobial agents.
  • Material Science: This compound may also find applications in developing new materials due to its unique electronic properties.

Research into the interactions of 5-bromo-2-methylindole with various biological targets is ongoing. Studies focus on how it interacts with enzymes, receptors, and other biomolecules, which could elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in drug development.

Several compounds share structural similarities with 5-bromo-2-methylindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-methylindoleChlorine instead of bromine at position 5May exhibit different biological activities
6-BromoindoleBromine at position 6Different reactivity patterns compared to 5-bromo
IndoleBase structure without substituentsLacks halogenation; serves as a parent compound
7-Bromo-2-methylindoleBromine at position 7Potentially different pharmacological properties

The uniqueness of 5-bromo-2-methylindole lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds. This specificity makes it a valuable candidate for targeted drug design and synthesis .

The synthesis of 5-bromo-2-methylindole was first reported in the mid-20th century, with early methods relying on electrophilic bromination of 2-methylindole using bromine in sulfuric acid. This approach achieved moderate yields (~75%) but required harsh conditions, including ice-cooling and extended reaction times. The compound gained prominence in the 1990s as a precursor for antitumor agents and kinase inhibitors, driven by the growing interest in indole-based pharmaceuticals.

A landmark study in 2008 demonstrated its role in synthesizing Aurora kinase inhibitors, highlighting its potential in oncology. The development of safer halogenation protocols, such as oxone–halide systems, later refined its synthesis, reducing reliance on toxic reagents.

Table 1: Key Historical Milestones

YearDevelopmentSignificance
1995First detailed synthesis protocolEstablished baseline yield (75%)
2008Application in kinase inhibitor synthesisLinked to anticancer drug discovery
2023Green halogenation methodsImproved sustainability and safety

Position within Indole Chemistry Research Framework

Indoles represent one of the most versatile heterocyclic systems, with over 4,000 natural and synthetic derivatives identified. 5-Bromo-2-methylindole occupies a niche as a halogenated indole derivative, where the bromine atom enhances electrophilic reactivity while the methyl group stabilizes the π-electron system. This balance enables selective functionalization at the 3-, 4-, and 6-positions, a trait exploited in multicomponent reactions.

Comparative studies with non-halogenated indoles (e.g., 2-methylindole) reveal distinct electronic profiles:

  • Electrophilic Substitution: Bromine at C5 directs incoming electrophiles to C3 and C7.
  • Nucleophilic Aromatic Substitution: Facilitates displacement under mild conditions, unlike non-halogenated analogs.

Relevance in Synthetic Organic Chemistry

Pharmaceutical Intermediates

5-Bromo-2-methylindole serves as a key building block for:

  • Anticancer Agents: Its derivatives inhibit Aurora-A/B kinases (IC₅₀: 0.

Bromination of 2-Methylindole Approaches

Directed Bromination Methodologies

Directed bromination leverages steric and electronic effects to achieve regioselectivity. For 2-methylindole derivatives, the C5 position becomes accessible through protecting group strategies or catalyst-mediated pathways. For instance, N-acetyl-2-methylindole undergoes bromination at C5 due to the acetyl group’s electron-withdrawing effect, which deactivates the C3 position [1]. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal conditions has also been reported. This method exploits the stability of the radical intermediate at C5, achieving yields of 70–85% with minimal byproducts [6].

A notable advancement involves bromine redox catalysis, where monomeric bromine(I) complexes facilitate C–H activation. This approach avoids traditional electrophilic bromination limitations, enabling direct C5 functionalization even in sterically hindered systems [3].

Selective C5-Bromination Strategies

Achieving C5 selectivity in 2-methylindole requires precise control over reaction conditions. Recent work by Yoshimura et al. demonstrated that Br₃·PyH and HCl in methanol generate an indoline intermediate, which directs bromination to C5 via a dibrominated indolenine species [2] [7]. This method achieves >90% selectivity for 5-bromo-2-methylindole under mild, metal-free conditions.

Copper catalysis has emerged as another viable strategy. CuSO₄·5H₂O in DMSO with ethyl bromodifluoroacetate selectively brominates C5 in 8-aminoquinoline amides, though applicability to simpler indoles like 2-methylindole requires further optimization [5].

Sustainable Synthesis Approaches

Green chemistry principles are increasingly applied to indole bromination. Electrophilic bromine catalysis using recyclable bromine(I) reagents reduces waste and eliminates heavy metal catalysts [3]. Solvent-free bromination with NBS and silica gel under microwave irradiation achieves 80% yield in 15 minutes, offering energy efficiency and reduced environmental impact [6].

Alternative Synthetic Routes

Alternative pathways bypass direct bromination. The bromination-methanolysis of 2,3-disubstituted indoles generates 3-bromoindolenines, which rearrange to 5-bromoindoles under acidic conditions [1] [4]. For example, treating 2-phenyl-3-methylindole with bromine in CH₂Cl₂ followed by methanolysis yields 5-bromo-2-methylindole via a 3-bromoindolenine intermediate [1].

Scalability of Laboratory Syntheses

Scalability hinges on reagent availability, reaction time, and purification complexity. The Br₃·PyH/HCl/MeOH method is highly scalable, requiring ambient temperatures and simple workup [2] [7]. In contrast, radical bromination with NBS demands strict anhydrous conditions, complicating large-scale production [6].

Table 1: Scalability Comparison of Key Methods

MethodReaction TimeYield (%)Scalability Challenges
Br₃·PyH/HCl/MeOH [2] [7]2–4 h85–92None reported
NBS/UV [6]6–8 h70–85Oxygen sensitivity
CuSO₄/DMSO [5]12 h65–75Catalyst recovery

Comparative Analysis of Synthetic Efficiency

Efficiency is evaluated by yield, selectivity, and operational simplicity. The Br₃·PyH method outperforms others in selectivity and mild conditions [2] [7]. However, NBS-mediated radical bromination offers cost advantages for small-scale synthesis [6]. The bromination-methanolysis route, while step-efficient, suffers from lower yields (60–70%) due to intermediate instability [1] [4].

Electrophilic bromine catalysis stands out for sustainability but requires specialized reagents [3]. Future directions may focus on hybrid approaches, such as combining copper catalysis with green solvents, to enhance both efficiency and environmental compatibility [5].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-methylindole

Dates

Last modified: 08-15-2023
Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

Explore Compound Types